molecular formula C14H20N2O3 B1666286 m-Isobutyramidophenyl isopropylcarbamate CAS No. 17838-04-9

m-Isobutyramidophenyl isopropylcarbamate

Cat. No.: B1666286
CAS No.: 17838-04-9
M. Wt: 264.32 g/mol
InChI Key: ICEPUESLKILRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-Isobutyramidophenyl isopropylcarbamate is a carbamate derivative characterized by an isopropylcarbamate group attached to a phenyl ring substituted with an m-isobutyramido moiety. Carbamates are esters of carbamic acid, widely recognized for their roles in medicinal chemistry, particularly as enzyme inhibitors, prodrugs, and bioactive intermediates .

Properties

CAS No.

17838-04-9

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

[3-(2-methylpropanoylamino)phenyl] N-propan-2-ylcarbamate

InChI

InChI=1S/C14H20N2O3/c1-9(2)13(17)16-11-6-5-7-12(8-11)19-14(18)15-10(3)4/h5-10H,1-4H3,(H,15,18)(H,16,17)

InChI Key

ICEPUESLKILRKW-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)C

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)C

Appearance

Solid powder

Other CAS No.

17838-04-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3'-Hydroxy-2-methylpropionanilide isopropylcarbamate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of m-isobutyramidophenyl isopropylcarbamate becomes evident when compared to structurally related carbamates. Key differences lie in substituent groups, biological activity, and synthetic methodologies. Below is a detailed analysis:

Structural Analogs and Substituent Effects

Compound Name Substituent(s) Key Properties/Applications References
Carisoprodol 2-(Hydroxymethyl)-2-methylpentyl, isopropylcarbamate Central-acting muscle relaxant; metabolized to meprobamate (sedative)
2-Fluorophenyl Isopropylcarbamate 2-Fluorophenyl group Intermediate in pharmaceuticals; fluorine enhances electronegativity and binding affinity
4-Nitrophenyl Isopropylcarbamate 4-Nitro group Nitro group increases reactivity; used in enzyme inhibition studies
4-Acetylphenyl Isopropylcarbamate 4-Acetyl group Acetyl moiety participates in hydrogen bonding; potential enzyme inhibitor
Ethyl/Methyl/Butyl Carbamate Alkyl groups (ethyl, methyl, butyl) Varying lipophilicity; ethyl carbamate used as pesticide, methyl in polymers
  • Substituent Impact :
    • Electron-Withdrawing Groups (e.g., nitro in 4-nitrophenyl isopropylcarbamate): Increase electrophilicity, enhancing covalent interactions with enzyme active sites .
    • Electron-Donating Groups (e.g., isobutyramido in this compound): Improve solubility and metabolic stability via hydrogen bonding .
    • Halogenation (e.g., fluorine in 2-fluorophenyl isopropylcarbamate): Alters pharmacokinetics (e.g., bioavailability) and target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-Isobutyramidophenyl isopropylcarbamate
Reactant of Route 2
Reactant of Route 2
m-Isobutyramidophenyl isopropylcarbamate

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